molecular formula C22H21N5O2S B2977585 2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1251575-95-7

2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2977585
M. Wt: 419.5
InChI Key: UAZSIOMZWHGKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are known to have various biological activities, including antiviral and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine ring, which is a novel chemotype that has been underexploited among the heme binding moieties .

Scientific Research Applications

Synthesis and Insecticidal Applications

One study focused on the synthesis of various heterocycles, including triazolo[4,3-a]pyrazine derivatives, which were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the potential use of such compounds in developing new insecticides to protect crops (Fadda et al., 2017).

Antimicrobial and Antifungal Activity

Another study synthesized new pyrazoline and pyrazole derivatives, incorporating the triazolo[4,3-a]pyrazine framework, to evaluate their antibacterial and antifungal activities. This work highlights the potential of such chemical entities in the development of new antimicrobial and antifungal agents (Hassan, 2013).

Anticancer Applications

Further research into antipyrine-based heterocycles, which include the triazolo[4,3-a]pyrazine moiety, has shown some compounds to possess anticancer and antimicrobial activities. This indicates the potential therapeutic applications of these compounds in cancer treatment (Riyadh et al., 2013).

Antioxidant Properties

The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has been explored, revealing that many compounds exhibit moderate to significant radical scavenging activity. This research suggests the utility of these compounds in antioxidant applications (Ahmad et al., 2012).

Molecular Docking and Antimicrobial Screening

A study involving the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, subjected these compounds to in silico molecular docking screenings and antimicrobial and antioxidant activity evaluations. This work demonstrates the multifaceted applications of such compounds in drug development and disease prevention (Flefel et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential as an IDO1 inhibitor . Additionally, its novel chemotype could be further exploited for the development of new drugs .

properties

IUPAC Name

2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-7-6-10-18(16(15)2)24-19(28)13-27-22(29)26-12-11-23-21(20(26)25-27)30-14-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZSIOMZWHGKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide

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